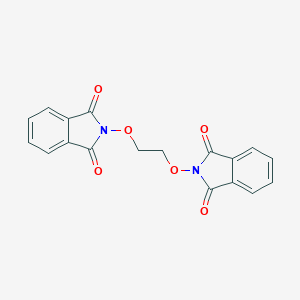

N,N'-(Ethylenedioxy)di-phthalimide

Description

The exact mass of the compound 2,2'-(Ethane-1,2-diylbis(oxy))bis(isoindoline-1,3-dione) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O6/c21-15-11-5-1-2-6-12(11)16(22)19(15)25-9-10-26-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKMESCTNMNHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCON3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367237 | |

| Record name | MS-0459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6437-67-8 | |

| Record name | MS-0459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(ETHYLENEDIOXY)DIPHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-(Ethylenedioxy)di-phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-(Ethylenedioxy)di-phthalimide, a molecule of interest in synthetic chemistry and drug development. The guide details a robust synthesis protocol, outlines key characterization techniques, and provides insights into the expected analytical data. This document is intended to serve as a practical resource for researchers engaged in the synthesis of bis-phthalimide derivatives and related compounds.

Introduction: The Significance of this compound

This compound belongs to the class of bis-phthalimides, which are compounds containing two phthalimide moieties linked by a spacer. The phthalimide group itself is a versatile building block in organic synthesis, famously used in the Gabriel synthesis of primary amines.[1][2] The incorporation of two such groups into a single molecule opens up possibilities for creating symmetrical structures with diverse applications. The ethylenedioxy linker provides a degree of flexibility and influences the overall physicochemical properties of the molecule.

The synthesis of bis-phthalimides is of significant interest due to their potential applications in materials science, coordination chemistry, and medicinal chemistry.[3] The rigid phthalimide units can impart desirable thermal and mechanical properties to polymers, while the nitrogen atoms can act as coordination sites for metal ions. In the context of drug development, the phthalimide scaffold is present in several bioactive molecules, and bis-phthalimide derivatives offer a platform for developing novel therapeutic agents.

This guide will focus on a practical and accessible method for the synthesis of this compound and the analytical techniques required for its thorough characterization.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is readily achieved through the condensation reaction between phthalic anhydride and 2-aminoethoxyamine (also known as ethylenediamine monoamine). A well-established method for the synthesis of bis-phthalimide derivatives involves the reaction of a diamine with a phthalic anhydride derivative in a suitable solvent, such as glacial acetic acid.[3]

Reaction Rationale and Mechanistic Insight

The synthesis proceeds via a two-step mechanism for each amino group. Initially, the primary amine of the 2-aminoethoxyamine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride molecule. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating in the presence of a dehydrating agent, such as glacial acetic acid, promotes intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the remaining carboxylic acid group, eliminating a molecule of water to form the stable five-membered imide ring. This process occurs at both ends of the 2-aminoethoxyamine molecule to yield the final bis-phthalimide product.

Experimental Protocol

Materials:

-

Phthalic Anhydride (2 equivalents)

-

2-Aminoethoxyamine (1 equivalent)

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (20 mmol) in glacial acetic acid (100 mL).

-

Addition of Diamine: To the stirred solution, slowly add a solution of 2-aminoethoxyamine (10 mmol) in glacial acetic acid (50 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature with constant stirring for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., methanol:dichloromethane, 1:4 v/v).[3]

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. A precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid and unreacted starting materials.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

-

Drying: Dry the purified product in a vacuum desiccator over fused calcium chloride.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Spectroscopic Analysis

3.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized molecule by providing information about the chemical environment of the hydrogen atoms. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals for the aromatic protons of the phthalimide groups and the methylene protons of the ethylenedioxy bridge. Based on data for similar bis-phthalimide compounds, the aromatic protons are expected to appear as a multiplet in the range of δ 7.7-7.9 ppm.[4] The four methylene protons of the ethylenedioxy linker are chemically equivalent and should give rise to a singlet at approximately δ 4.0-4.5 ppm.

3.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum of this compound would show characteristic signals for the carbonyl carbons of the phthalimide rings (around δ 167-168 ppm), the aromatic carbons (in the range of δ 123-135 ppm), and the methylene carbons of the ethylenedioxy bridge (around δ 65-70 ppm).

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of the phthalimide moiety. Key expected peaks include:

-

C=O stretching: Two distinct bands around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric) are characteristic of the imide carbonyl groups.[5][6]

-

C-N stretching: A band in the region of 1380-1410 cm⁻¹.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.

-

C-O-C stretching: A band in the region of 1050-1150 cm⁻¹ corresponding to the ether linkage.

3.1.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. For this compound (C₁₈H₁₂N₂O₆), the expected molecular weight is approximately 352.3 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis. The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 353.3 and potentially a sodium adduct [M+Na]⁺ at m/z 375.3.[4]

Physical Properties

-

Melting Point: The melting point of the purified product should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

-

Solubility: The solubility of the compound in various organic solvents should be assessed. Phthalimide derivatives are typically soluble in polar aprotic solvents like DMSO and DMF.[3]

Data Summary

| Property | Expected Value/Observation |

| Molecular Formula | C₁₈H₁₂N₂O₆ |

| Molecular Weight | 352.3 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (ppm) | ~7.7-7.9 (m, 8H, Ar-H), ~4.0-4.5 (s, 4H, -O-CH₂-CH₂-O-) |

| ¹³C NMR (ppm) | ~167 (C=O), ~123-135 (Ar-C), ~67 (-O-CH₂-) |

| FTIR (cm⁻¹) | ~1775 (C=O asym), ~1715 (C=O sym), ~1390 (C-N), ~1100 (C-O-C) |

| Mass Spec (m/z) | [M+H]⁺ at 353.3, [M+Na]⁺ at 375.3 |

Experimental Workflow Diagram

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described protocol, based on established methodologies for bis-phthalimide synthesis, is straightforward and utilizes readily available reagents. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This guide is intended to empower researchers in their synthetic endeavors and facilitate the exploration of the potential applications of this and related bis-phthalimide compounds.

References

-

Holmberg, R. J., et al. (2021). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–927. [Link]

-

Kalepu, S., et al. (2022). Synthesis, Characterization and Antibacterial and Antioxidant Activity of Bis Phthalimide Derivatives. International Journal of Pharma Research and Health Sciences, 10(1), 3364-3367. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. [Link]

-

OSTI.GOV. (2014). Characterization of polyimide via FTIR analysis. [Link]

-

Master Organic Chemistry. (2023). The Gabriel Synthesis. [Link]

-

Chemistry LibreTexts. (2021). 11.5: Synthesis of Amines. [Link]

Sources

"N,N'-(Ethylenedioxy)di-phthalimide" CAS number 6437-67-8 properties

An In-Depth Technical Guide to N,N'-(Ethylenedioxy)di-phthalimide (CAS 6437-67-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest for advanced chemical synthesis and potential applications in materials science and drug discovery. We will delve into its core properties, synthesis methodologies, and potential utility, grounding our discussion in established chemical principles.

Introduction: The Structural Significance of this compound

This compound is a symmetrical molecule featuring two phthalimide groups linked by a flexible ethylenedioxy spacer. The phthalimide moiety is a cornerstone in synthetic and medicinal chemistry, famously serving as a synthon for primary amines in the Gabriel synthesis and as a critical pharmacophore in immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[1] The presence of two such groups connected by a defined linker suggests its potential use as a bivalent ligand, a building block for polymers, or as a chemical intermediate for more complex molecular architectures.[2][3] This guide aims to equip researchers with the foundational knowledge required to explore and exploit the chemical potential of this compound.

Core Physicochemical Properties

The fundamental properties of this compound determine its handling, reactivity, and suitability for various applications. These characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 6437-67-8 | [4][5] |

| Molecular Formula | C₁₈H₁₂N₂O₆ | [4] |

| Molecular Weight | 352.3 g/mol | [4] |

| IUPAC Name | 2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]isoindole-1,3-dione | [4] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in ethanol, ethers, and other organic solvents; low solubility in water. | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry, typically involving the condensation of phthalic anhydride with a primary amine.[6][7] For this compound, the core strategy involves reacting phthalic anhydride with the corresponding diamine linker.

Conceptual Synthesis Workflow

The diagram below illustrates the general synthetic route. The reaction proceeds via a nucleophilic attack of the amine on the anhydride, followed by cyclization and dehydration to form the stable imide ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for N-substituted phthalimide synthesis.[6][7]

Materials:

-

Phthalic Anhydride (2.1 equivalents)

-

2,2'-(Ethylenedioxy)bis(ethylamine) (1.0 equivalent)

-

Glacial Acetic Acid or N,N-Dimethylformamide (DMF) as solvent

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Deionized water

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask, add phthalic anhydride (2.1 eq.) and the chosen solvent (e.g., glacial acetic acid). Begin stirring to dissolve the solid.

-

Amine Addition: Slowly add 2,2'-(Ethylenedioxy)bis(ethylamine) (1.0 eq.) to the stirring solution. The addition may be exothermic.

-

Dehydrative Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (typically 110-140°C, depending on the solvent) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The driving force for this step is the removal of two water molecules to form the stable five-membered imide rings.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. Pour the reaction mixture into a beaker of cold deionized water to precipitate the product fully.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove the solvent and any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a white solid.

-

Drying: Dry the purified product in a vacuum oven.

Structural Characterization: Expected Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: A multiplet in the range of δ 7.7-8.0 ppm corresponding to the eight protons on the two phthalimide rings.

-

Ethylenedioxy Protons: A key singlet around δ 3.8-4.2 ppm corresponding to the eight protons of the two equivalent -O-CH₂-CH₂-O- groups.

-

-

¹³C NMR:

-

Carbonyl Carbons: A prominent signal in the downfield region, typically around δ 167-168 ppm, for the four equivalent imide carbonyl carbons.

-

Aromatic Carbons: Signals in the δ 123-135 ppm range corresponding to the carbons of the benzene rings.

-

Aliphatic Carbons: A signal around δ 65-70 ppm for the carbons of the ethylenedioxy linker.

-

-

Infrared (IR) Spectroscopy:

-

Strong C=O stretching bands characteristic of the imide group, typically appearing as two bands around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).

-

C-O-C stretching from the ether linkage around 1100-1250 cm⁻¹.

-

Aromatic C=C stretching bands around 1600 cm⁻¹.

-

Potential Applications and Future Directions

The true value for researchers lies in the molecule's potential as a versatile building block. Its structure suggests several avenues for exploration in drug development and materials science.

Molecular Logic and Potential Uses

The diagram below breaks down the molecule's functional components and their corresponding potential applications.

Caption: Structural components of the molecule and their related potential applications.

-

Bivalent Ligands: The two phthalimide heads connected by a flexible linker make it an ideal scaffold for creating bivalent molecules. By targeting proteins that form dimers or exist in proximity on a cell surface, such ligands can achieve higher avidity and selectivity compared to their monovalent counterparts.

-

Linker for PROTACs: In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a warhead for a target protein to a ligand for an E3 ubiquitin ligase. The ethylenedioxy unit is a common component in linker chemistry, and this molecule could serve as a starting point for more elaborate linker synthesis.

-

Polymer Chemistry: As a bifunctional monomer, it can be incorporated into polyimides or other polymers. The ethylenedioxy group would impart flexibility to the polymer backbone, potentially leading to materials with unique thermal and mechanical properties.

-

Precursor to Spaced Diamines: Through hydrazinolysis (the Ing-Manske procedure), the phthalimide groups can be cleaved to release the primary amines. This would yield 2,2'-(ethylenedioxy)bis(ethylamine), providing a route to this useful linker if the phthalimide-protected version is advantageous for a preceding synthetic step.

Safety and Handling

Proper handling is crucial to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a significant environmental hazard.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14]

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3][14]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, labeled container for disposal.[15]

References

-

N,N'-(Ethylenedioxy)diphthalimide | C18H12N2O6 | CID 2249224. PubChem. [Link]

-

This compound | 6437-67-8. ChemicalBook. [Link]

-

This compound. ChemBK. [Link]

-

Safety Data Sheet. Farnell. [Link]

-

N,N'-(ETHYLENEDIOXY)DIPHTHALIMIDE Label. chemical-label.com. [Link]

-

Chidananda, C. S., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. [Link]

- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research.

-

Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. National Institutes of Health (NIH). [Link]

-

Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. ResearchGate. [Link]

- Synthesis of N,N'-ethylene di-tetrabromo phthalimide as added white fire retardant.

- Process for the synthesis of N-alkylphthalimide.

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Royal Society of Chemistry. [Link]

-

Phthalimides: developments in synthesis and functionalization. National Institutes of Health (NIH). [Link]

-

Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. [Link]

-

N-[2-(dimethylamino)ethyl]phthalimide Spectra. SpectraBase. [Link]

-

N-Methyl-phthalimide Spectra. SpectraBase. [Link]

Sources

- 1. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. N,N'-(Ethylenedioxy)diphthalimide | C18H12N2O6 | CID 2249224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6437-67-8 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. N-(Hydroxymethyl)phthalimide(118-29-6) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chemical-label.com [chemical-label.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. farnell.com [farnell.com]

- 15. fishersci.com [fishersci.com]

Spectroscopic Characterization of N,N'-(Ethylenedioxy)di-phthalimide: A Predictive and Methodological Guide

Foreword

This guide, therefore, takes a proactive and predictive approach. Leveraging foundational principles of spectroscopic analysis and drawing upon extensive data from analogous structures, we will construct a detailed forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N,N'-(Ethylenedioxy)di-phthalimide. This document is designed not only to predict the spectral characteristics but also to provide robust, field-proven methodologies for their empirical acquisition, serving as an essential resource for researchers actively synthesizing or investigating this compound.

Molecular Structure and Symmetry Considerations

Understanding the molecule's architecture is paramount to interpreting its spectroscopic output. This compound possesses a high degree of symmetry, with a C2 axis passing through the center of the -O-CH₂-CH₂-O- linkage. This symmetry dictates that the two phthalimide units are chemically equivalent, as are the two -CH₂-O- groups. This equivalence simplifies the expected NMR spectra, as it reduces the number of unique signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the symmetry of this compound, a relatively simple spectrum is predicted.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the aromatic protons of the phthalimide rings and the aliphatic protons of the ethylenedioxy bridge.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic | ~7.8 - 7.9 | Multiplet (AA'BB') | 8H | Phthalimide Ar-H | The aromatic protons of the phthalimide group are deshielded by the carbonyl groups and the aromatic ring current. Data for phthalimide itself shows a signal around 7.85 ppm in DMSO-d₆[1]. N-substitution typically causes minor shifts in this region[2][3]. |

| Aliphatic | ~4.0 - 4.5 | Singlet | 4H | -O-CH₂ -CH₂ -O- | These protons are on carbons bonded to highly electronegative oxygen atoms, causing a significant downfield shift. Protons on carbons adjacent to ether oxygens typically appear in the 3.4-4.5 ppm range[4][5][6][7]. The symmetry of the bridge makes all four protons chemically and magnetically equivalent, resulting in a singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to be very simple, showing only four distinct signals due to the molecule's symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl | ~167 | C =O | Imide carbonyl carbons are highly deshielded and typically appear in the 165-170 ppm range. |

| Aromatic (Quaternary) | ~132 | Ar-C (quaternary) | The aromatic carbons to which the carbonyl groups are attached are deshielded and, being quaternary, will show a weaker signal. |

| Aromatic (CH) | ~135, ~124 | Ar-C H | The protonated aromatic carbons will appear in the typical aromatic region of 120-140 ppm. Due to the electron-withdrawing nature of the imide group, two distinct signals are expected for the two types of CH carbons. |

| Aliphatic | ~65 - 70 | -O-CH₂ -CH₂ -O- | Carbons bonded to oxygen in ethers typically resonate in the 50-80 ppm range[5][7]. The specific environment suggests a shift in this region. |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR analysis.

Causality in Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its good solubilizing power for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Number of Scans: ¹³C NMR requires significantly more scans than ¹H NMR because the ¹³C isotope has a low natural abundance (1.1%)[8].

-

Relaxation Delay: A sufficient relaxation delay (d1) is crucial for quantitative ¹³C NMR, ensuring that all carbons, especially quaternary ones, have fully relaxed before the next pulse.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong absorptions from the imide group and the ether linkage.

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| ~1775 & ~1715 | Strong | C=O Asymmetric & Symmetric Stretch | Imide | Cyclic imides typically show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching. Phthalimide itself shows strong bands in this region[9][10][11]. |

| ~3050 - 3100 | Medium-Weak | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| ~2850 - 2960 | Medium | C-H Stretch | Aliphatic | Symmetric and asymmetric stretching of the -CH₂- groups in the ethylenedioxy bridge. |

| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic | Skeletal vibrations of the aromatic ring. |

| ~1380 | Strong | C-N Stretch | Imide | The stretching vibration of the carbon-nitrogen bond within the imide ring. |

| ~1050 - 1150 | Strong | C-O Stretch | Ether | A strong, characteristic absorption for the C-O-C ether linkage is expected in this region[4][5][6][7]. |

| ~720 | Strong | C-H Bend (out-of-plane) | Aromatic | Bending vibration for the ortho-disubstituted benzene ring. |

Experimental Protocol for IR Data Acquisition

A solid-state FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory is the most common and straightforward method.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly under Electron Ionization (EI), offers valuable structural clues.

Predicted Molecular Ion and Fragmentation

The molecular formula of this compound is C₁₈H₁₂N₂O₆.

-

Predicted Molecular Weight: 352.3 g/mol .

-

Predicted Molecular Ion (M⁺•): m/z = 352.

Under EI-MS, the molecular ion is expected to undergo characteristic fragmentation. The ethylenedioxy bridge is a likely site for initial cleavage.

| Predicted Fragment (m/z) | Proposed Structure/Formula | Rationale |

| 352 | [C₁₈H₁₂N₂O₆]⁺• | Molecular Ion (M⁺•) |

| 176 | [C₉H₆NO₃]⁺ | Cleavage at the center of the -CH₂-CH₂- bond, followed by hydrogen transfer and charge retention on one half of the molecule. |

| 148 | [C₈H₄NO₂]⁺ | Cleavage of the N-O bond to give the phthalimide cation. This is a very stable and common fragment for N-substituted phthalimides. |

| 147 | [C₈H₅NO₂]⁺• | Phthalimide radical cation, formed via rearrangement. |

| 104 | [C₇H₄O]⁺ | Loss of CO from the m/z 148 or 147 fragment, a common pathway for phthalimides[12]. |

| 76 | [C₆H₄]⁺ | Loss of CO from the m/z 104 fragment, corresponding to the benzyne cation[12]. |

Proposed Fragmentation Pathway

Caption: A plausible EI fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a stable, non-volatile solid, direct insertion probe (DIP) is a suitable method for EI-MS. A small amount of sample is placed in a capillary tube at the end of the probe.

-

Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer. The sample is heated, causing it to vaporize directly into the electron beam (typically 70 eV), which causes ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

High-Resolution MS (HRMS): For accurate mass determination and elemental composition confirmation, analysis should be performed on a high-resolution instrument (e.g., TOF or Orbitrap). This allows for the differentiation of ions with the same nominal mass but different elemental formulas.

Conclusion

While awaiting empirical validation, this guide provides a comprehensive and scientifically grounded prediction of the key spectroscopic features of this compound. The predicted data, derived from the analysis of its structural components and symmetry, offers a robust template for researchers to compare against their experimental findings. The outlined protocols represent standard, reliable methods for acquiring high-quality data, ensuring that the structural elucidation of this and related molecules can be pursued with confidence and precision.

References

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). [Link]

-

MDPI. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. [Link]

-

SpectraBase. (n.d.). Phthalimide - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (n.d.). Phthalimide. [Link]

-

V. Arjunan, S. Mohan, & G.A. Austin. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

SpectraBase. (n.d.). Phthalimide. [Link]

-

National Library of Medicine. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

-

ChemTalk. (n.d.). 13C-NMR. [Link]

Sources

- 1. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 8. 13C-NMR | ChemTalk [chemistrytalk.org]

- 9. researchgate.net [researchgate.net]

- 10. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of N,N'-(Ethylenedioy)di-phthalimide

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N,N'-(Ethylenedioxy)di-phthalimide, a molecule of significant interest in medicinal chemistry and materials science. Leveraging crystallographic data from the Cambridge Structural Database (CSD), this document elucidates the key structural features, intramolecular and intermolecular interactions, and the experimental methodology for its characterization. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, and structural determination of this phthalimide derivative. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative references.

Introduction: The Significance of the Phthalimide Scaffold

The phthalimide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities.[1] From the historical notoriety of thalidomide to the modern success of immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide, the phthalimide core has proven to be a versatile starting point for drug discovery.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and antitumor activities.[2][3][4] The hydrophobicity of the phthalimide structure facilitates passage across biological membranes, a critical attribute for drug candidates.[1]

The molecule of focus in this guide, this compound, features two phthalimide groups linked by a flexible ethylenedioxy bridge. This structural arrangement presents unique opportunities for exploring bivalent interactions with biological targets and for the development of novel materials with specific packing properties. Understanding the precise three-dimensional arrangement of this molecule at the atomic level is paramount for rational drug design and for predicting its physicochemical properties.

Synthesis and Crystallization: A Pathway to High-Purity Crystals

While the specific experimental protocol for the synthesis and crystallization of the exact crystal structure analyzed in this guide (CCDC 1415299) is not detailed in the primary publication, a representative procedure can be constructed based on established methods for the synthesis of N,N'-disubstituted diphthalimides.[5] The fundamental reaction involves the condensation of phthalic anhydride with a diamine, in this case, 2,2'-(ethylenedioxy)bis(ethylamine).

Representative Synthesis Protocol

A robust and commonly employed method for the synthesis of N,N'-disubstituted phthalimides involves the reaction of phthalic anhydride with a primary amine in a suitable solvent. For the synthesis of this compound, the following protocol can be adapted:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (2.0 equivalents) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or glacial acetic acid.

-

Amine Addition: To the stirred solution, add 2,2'-(ethylenedioxy)bis(ethylamine) (1.0 equivalent) dropwise at room temperature. An exothermic reaction is expected.

-

Heating and Reflux: After the initial reaction subsides, heat the mixture to reflux (typically 120-150 °C) and maintain for 2-4 hours to ensure complete cyclization and removal of water.

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The crude product can be collected by vacuum filtration and washed with a cold solvent like ethanol or water to remove residual DMF and unreacted starting materials.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.[2]

Rationale for Experimental Choices

-

Solvent Selection: High-boiling polar aprotic solvents like DMF or glacial acetic acid are chosen to effectively dissolve the reactants and to facilitate the dehydration and ring-closure steps at elevated temperatures.

-

Stoichiometry: A slight excess of phthalic anhydride can be used to ensure the complete conversion of the diamine.

-

Purification by Recrystallization: This is a critical step to obtain high-purity single crystals suitable for X-ray diffraction. The choice of solvent for recrystallization is determined by the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room temperature to maximize yield.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1] The crystallographic data, deposited in the Cambridge Structural Database under the deposition number CCDC 1415299, provides a wealth of information about the molecule's conformation and packing in the solid state.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| CCDC Deposition Number | 1415299 |

| Empirical Formula | C₁₈H₁₂N₂O₆ |

| Formula Weight | 364.31 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.653(2) Å |

| b | 10.598(2) Å |

| c | 9.179(2) Å |

| α | 90° |

| β | 113.16(3)° |

| γ | 90° |

| Volume | 772.8(3) ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.566 Mg/m³ |

| Absorption Coefficient | 0.123 mm⁻¹ |

| F(000) | 376 |

Data sourced from CCDC 1415299.[1]

Molecular Conformation and Geometry

The crystal structure reveals that the this compound molecule adopts a centrosymmetric conformation in the solid state. The ethylenedioxy linker is not fully extended but exhibits a degree of conformational flexibility. The two phthalimide moieties are planar, as expected.

Intermolecular Interactions and Crystal Packing

In the crystalline state, the molecules of this compound are primarily held together by weak intermolecular interactions, including van der Waals forces and potential C-H···O hydrogen bonds. The absence of strong hydrogen bond donors in the molecule leads to a packing arrangement dominated by the optimization of these weaker forces. The planarity of the phthalimide rings allows for efficient stacking, which contributes to the stability of the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would have followed a standard single-crystal X-ray diffraction workflow. This process is a cornerstone of chemical crystallography, providing unambiguous three-dimensional structural information.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope. The crystal is then mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to allow for data collection at low temperatures.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz polarization, and absorption. This step yields a set of indexed reflections with their corresponding intensities.

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking for unusual bond lengths and angles, analyzing the residual electron density map, and assessing the overall quality of the refinement.

Implications for Drug Development and Materials Science

The detailed crystal structure of this compound provides valuable insights for both drug development and materials science.

-

Rational Drug Design: The precise knowledge of the molecule's conformation and the nature of its intermolecular interactions can inform the design of new bivalent inhibitors. The flexible linker allows the two phthalimide heads to orient themselves to simultaneously bind to two sites on a biological target, potentially leading to enhanced affinity and selectivity.

-

Polymorphism and Formulation: Understanding the crystal packing is crucial for identifying and characterizing different polymorphic forms of the compound. Polymorphism can significantly impact the solubility, dissolution rate, and bioavailability of a drug substance.

-

Materials Science: The self-assembly properties of this compound, as revealed by its crystal packing, can be exploited for the design of new organic materials with tailored electronic or optical properties.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound. By integrating crystallographic data with established synthetic and analytical methodologies, we have presented a comprehensive overview of this important molecule. The insights gained from its three-dimensional structure are invaluable for guiding future research in the development of novel therapeutics and functional materials based on the versatile phthalimide scaffold.

References

- Organic Syntheses, Coll. Vol. 1, p.457 (1941); Vol. 2, p.75 (1922). [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0457]

- de Graaff, C., Bensch, L., Boersma, S. J., Cioc, R. C., Van Lint, M. J., Janssen, E., Turner, N., Orru, R. V. A. & Ruijter, E. (2015). CCDC 1415299: Experimental Crystal Structure Determination. Angewandte Chemie - International Edition, 54(47), 14133-14136. [Link: https://www.ccdc.cam.ac.uk/structures/search?id=doi:10.5517/ccdc.csd.

- Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2000). O estado da arte da química medicinal no Brasil. Química Nova, 23(5), 657-663. [Link: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0100-40422000000500018]

- Khan, I., & Ibrar, A. (2013). Phthalimide: A versatile scaffold in medicinal chemistry. Journal of the Chemical Society of Pakistan, 35(3), 634-653.

- da Silva, G. V. J., & de Oliveira, R. B. (2010). Phthalimides: a review of their syntheses, reactions, and biological properties. Journal of the Brazilian Chemical Society, 21(10), 1827-1851.

-

Phthalimide. In Organic Syntheses Procedure. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Downloading published data via Access Structures. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

- Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(12), 2143-2149. [Link: https://pubmed.ncbi.nlm.nih.gov/29517090/]

- Zorin, I. V., & Kargin, Y. M. (2020). Synthesis and study of N,N′-disubstituted derivatives of pyromellitic diimide. Russian Chemical Bulletin, 69(10), 1945-1950.

- Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. ResearchGate. [Link: https://www.researchgate.net/publication/323668817_One-pot_synthesis_of_diverse_N_N'-disubstituted_guanidines_from_N-chlorophthalimide_isocyanides_and_amines_via_N-phthaloyl-guanidines]

- Lebl, T., & Procter, D. J. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2586.

- Lebl, T., & Procter, D. J. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10057199/]

- Pawar, N. S., & Panzade, S. N. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.

-

Cambridge Crystallographic Data Centre. (n.d.). Downloads. Retrieved from [Link]

- CN1468840A - Synthesis of N,N'-ethylene di-tetrabromo phthalimide as added white fire retardant - Google Patents. [Link: https://patents.google.

- Pawar, N. S., & Panzade, S. N. (2012).

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. US9701632B2 - Process for the production of phthalimides - Google Patents [patents.google.com]

- 5. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N,N'-(Ethylenedioxy)di-phthalimide in Organic Solvents

Introduction: The Critical Role of Physicochemical Properties in Research and Development

N,N'-(Ethylenedioxy)di-phthalimide is a molecule of significant interest in organic synthesis, serving as a key building block and intermediate. Phthalimides, in general, are widely utilized in the synthesis of primary amines, including in pharmaceutical and agrochemical industries.[1][2] The utility of this compound in any application is fundamentally governed by its physicochemical properties, most notably its solubility and stability in organic solvents. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure process efficiency, reaction optimization, and product purity.

This technical guide provides a comprehensive overview of the anticipated solubility and stability of this compound. Given the limited publicly available data on this specific molecule, this document leverages established knowledge of the parent compound, phthalimide, and related derivatives to provide expert insights and detailed experimental protocols. The aim is to empower researchers with the foundational knowledge and practical methodologies required to characterize this compound effectively.

I. Understanding the Molecular Structure: Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. This compound possesses two polar phthalimide groups connected by a flexible and polar ethylenedioxy linker.

The phthalimide moiety itself is a crystalline solid with limited solubility in water but is soluble in some organic solvents like ethanol and acetone.[3][4] The presence of two phthalimide groups in this compound suggests that its solubility will be influenced by the ability of a solvent to interact with these polar entities. The ethylenedioxy bridge introduces additional polarity and the potential for hydrogen bonding with protic solvents.

Based on the structure, we can anticipate the following solubility trends:

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are expected to be good solvents for this compound. Their high polarity and ability to act as hydrogen bond acceptors can effectively solvate the polar phthalimide groups. Indeed, DMF is a common solvent used in the synthesis of phthalimide derivatives.[2][5]

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to exhibit moderate solubility. While they can engage in hydrogen bonding, the bulky phthalimide groups may sterically hinder efficient solvation. For the parent compound, phthalimide, solubility in alcohols generally increases with temperature.[6][7]

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform may show some solubility, particularly if the crystal lattice energy of the solid is not excessively high.

-

Ethers: Solvents like Tetrahydrofuran (THF) and 1,4-dioxane are expected to have moderate to good solubility due to their ability to solvate the polar regions of the molecule.

-

Nonpolar Solvents: Hydrocarbon solvents such as hexanes and toluene are anticipated to be poor solvents for this highly polar compound.

It is important to note that a related compound, N,N'-ethylene di-tetrabromo phthalimide, is reported to be practically insoluble in acetone, benzene, orthodichlorobenzene, and dimethylformamide.[8] The presence of the bulky and electron-withdrawing bromine atoms in the tetrabromo analog significantly alters its properties, likely increasing its melting point and crystal lattice energy, thereby reducing its solubility. Therefore, direct extrapolation of solubility data from this analog should be done with caution.

II. Experimental Determination of Solubility: A Practical Guide

A systematic approach to determining the solubility of this compound is crucial for its effective use. The following section outlines a robust, self-validating protocol for quantitative solubility assessment.

A. Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a series of glass vials.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator.

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle.

-

For finer particles, centrifuge the vials at a controlled temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

B. Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. HPLC-UV is a common and reliable technique for this purpose.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is typically effective. The phthalimide structure has a strong UV chromophore, allowing for sensitive detection.

-

Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound.

-

Calibration: A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

III. Stability of this compound: Potential Degradation Pathways and Assessment

The stability of a molecule in solution is as critical as its solubility, especially for applications in drug development and process chemistry where degradation can lead to impurities and loss of efficacy. The stability of an organic compound is its resistance to chemical change.[9][10]

A. Potential Degradation Pathways

The this compound molecule has several functional groups that could be susceptible to degradation under certain conditions:

-

Hydrolysis of the Phthalimide Ring: The imide bonds in the phthalimide rings are susceptible to hydrolysis, especially in the presence of strong acids or bases. This would lead to the opening of the phthalimide ring to form a phthalamic acid derivative. The degradation of N-(hydroxymethyl)phthalimide to phthalimide has been observed in aqueous basic solutions.[11]

-

Cleavage of the N-C Bond: The bond between the nitrogen of the phthalimide and the ethylenedioxy linker could be susceptible to cleavage under harsh conditions.

-

Degradation of the Ethylenedioxy Linker: While generally stable, ether linkages can be cleaved under strongly acidic conditions.

B. Experimental Design for Stability Studies

A forced degradation study is a systematic way to investigate the stability of a compound and identify its potential degradation products.

Caption: Forced Degradation Study Workflow.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile).

-

Application of Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat the stock solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solution to UV and visible light.

-

-

Time-Point Analysis:

-

Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Quantify the remaining parent compound and the formation of any degradation products.

-

-

Identification of Degradants:

-

Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major degradation products. The accurate mass and fragmentation patterns can help in elucidating their structures.

-

IV. Data Presentation: Anticipated Solubility and Stability Profile

Table 1: Solubility of Phthalimide in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Acetone | 283.15 | 13.52 |

| 298.15 | 23.45 | |

| 313.15 | 38.91 | |

| Ethyl Acetate | 283.15 | 8.76 |

| 298.15 | 15.67 | |

| 313.15 | 26.89 | |

| Methanol | 283.15 | 2.11 |

| 298.15 | 3.89 | |

| 313.15 | 6.98 | |

| Ethanol | 283.15 | 1.45 |

| 298.15 | 2.76 | |

| 313.15 | 5.02 | |

| Acetonitrile | 283.15 | 2.01 |

| 298.15 | 3.76 | |

| 313.15 | 6.78 | |

| Toluene | 283.15 | 0.34 |

| 298.15 | 0.72 | |

| 313.15 | 1.45 |

Data adapted from studies on phthalimide solubility.[6][7]

The solubility of this compound is expected to follow similar trends but with potentially different absolute values due to the presence of the ethylenedioxy linker and two phthalimide groups.

V. Conclusion and Forward-Looking Recommendations

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound in organic solvents. While direct data for this specific compound is scarce, the principles of medicinal chemistry and the known properties of the parent phthalimide molecule offer valuable insights.

For researchers and drug development professionals, it is imperative to perform the described experimental evaluations to generate robust, in-house data. This will not only facilitate the optimization of synthetic routes and purification processes but also contribute to a deeper understanding of the physicochemical behavior of this important chemical entity. The methodologies outlined herein provide a clear and scientifically sound path to achieving these goals.

VI. References

-

Vertex AI Search. Phthalimide - Solubility of Things.

-

Vertex AI Search. Phthalimide - Solubility of Things.

-

ResearchGate. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K | Request PDF.

-

Cheméo. Chemical Properties of Phthalimide (CAS 85-41-6).

-

ResearchGate. Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents | Request PDF.

-

PubChem - NIH. Phthalimide | C8H5NO2 | CID 6809.

-

INIS-IAEA. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K.

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

-

Google Search. III Analytical Methods.

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.

-

Master Organic Chemistry. 7 Factors That Stabilize Negative Charge In Organic Chemistry.

-

PLOS One. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters.

-

PLOS One. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters.

-

Mr Khemistry. How do organic compounds achieve stability?

-

Google Patents. CN1468840A - Synthesis of N,N'-ethylene di-tetrabromo phthalimide as added white fire retardant.

-

PLOS One. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters.

-

The Pharmaceutical and Chemical Journal. Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity.

-

YouTube. How To Determine Stability Of Organic Compounds? - Chemistry For Everyone.

-

ResearchGate. The Stability of Organic Compounds.

-

PubMed. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs.

-

Royal Society of Chemistry. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells.

-

PubMed. Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity.

-

MDPI. Analytical Methods for Nanomaterial Determination in Biological Matrices.

-

Organic Chemistry Portal. Phthalimides.

-

Chemistry Stack Exchange. Define, (actually define) the "stability" and "energy" of a compound.

-

Benchchem. A Comparative Guide to the Validation of Analytical Methods for N-Ethylpentylamine.

-

PubMed Central. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.

-

PubMed. Synthesis, structural and antioxidant studies of some novel N-ethyl phthalimide esters.

-

ResearchGate. Formation and decomposition of N-alkylnaphthalimides: Experimental evidences and ab initio description of the reaction pathways | Request PDF.

Sources

- 1. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

- 2. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN1468840A - Synthesis of N,N'-ethylene di-tetrabromo phthalimide as added white fire retardant - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of N,N'-(Ethylenedioxy)di-phthalimide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis and mechanistic underpinnings of N,N'-(Ethylenedioxy)di-phthalimide, a molecule of interest in synthetic chemistry. The following sections delve into the causal relationships behind the synthetic strategy, a detailed experimental protocol, and the structural verification of the target compound.

I. Introduction: Strategic Importance and Synthetic Overview

This compound and its derivatives are valuable precursors in organic synthesis, particularly in the construction of complex molecules. The phthalimide group serves as a robust protecting group for primary amines, a strategy famously employed in the Gabriel synthesis. The ethylenedioxy bridge in the title compound introduces a flexible diether linker, a common structural motif in various fields, including medicinal chemistry and materials science.

The formation of this compound is conceptually a two-part process. The first stage involves the synthesis of the key nucleophile, N-hydroxyphthalimide, from readily available starting materials. The second, and central, part of the synthesis is a nucleophilic substitution reaction where two equivalents of N-hydroxyphthalimide react with a dielectrophile, 1,2-dibromoethane, to form the target molecule. This process is analogous to the well-established Williamson ether synthesis.

II. The Core Mechanism: A Stepwise Elucidation

The formation of this compound proceeds through a well-understood, two-step mechanism involving an initial imidization followed by a double O-alkylation.

Step 1: Formation of the Nucleophile, N-Hydroxyphthalimide

The synthesis commences with the reaction of phthalic anhydride with hydroxylamine hydrochloride. The lone pair of electrons on the nitrogen atom of hydroxylamine initiates a nucleophilic attack on one of the carbonyl carbons of the phthalic anhydride ring. This is followed by a proton transfer and subsequent intramolecular cyclization with the loss of a water molecule to form the stable five-membered ring of N-hydroxyphthalimide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Step 2: Double Nucleophilic Substitution (SN2) for Di-phthalimide Formation

The key bond-forming step in the synthesis of this compound is a double O-alkylation of N-hydroxyphthalimide with 1,2-dibromoethane. The mechanism proceeds as follows:

-

Deprotonation: The hydroxyl group of N-hydroxyphthalimide is weakly acidic. In the presence of a suitable base, such as potassium carbonate, the hydroxyl proton is abstracted to form the N-hydroxyphthalimide anion. This anion is a potent oxygen-centered nucleophile.

-

First SN2 Attack: The N-hydroxyphthalimide anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic SN2 reaction. This results in the displacement of a bromide ion and the formation of an N-(2-bromoethoxy)phthalimide intermediate.

-

Second Deprotonation and SN2 Attack: A second equivalent of N-hydroxyphthalimide is deprotonated by the base. This second N-hydroxyphthalimide anion then performs a nucleophilic attack on the remaining electrophilic carbon of the N-(2-bromoethoxy)phthalimide intermediate, displacing the second bromide ion.

This two-fold substitution reaction yields the final product, this compound. The symmetrical nature of 1,2-dibromoethane ensures that the reaction proceeds efficiently to the di-substituted product.

III. Experimental Protocol: A Validated Synthetic Pathway

The following protocol provides a reliable method for the synthesis of this compound, based on established principles of organic synthesis.

Part A: Synthesis of N-Hydroxyphthalimide

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (14.8 g, 0.1 mol) and hydroxylamine hydrochloride (7.6 g, 0.11 mol).

-

Solvent Addition: Add 100 mL of a suitable solvent such as ethanol or isopropanol.

-

Base Addition: Slowly add triethylamine (15.3 mL, 0.11 mol) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the solid precipitate and wash with cold ethanol to remove any unreacted starting materials and byproducts. Dry the white crystalline product under vacuum. A typical yield for this step is in the range of 90-95%.

Part B: Synthesis of this compound

-

Reagent Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place N-hydroxyphthalimide (16.3 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 200 mL of a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Formation of the Nucleophile: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of N-hydroxyphthalimide.

-

Addition of Electrophile: Slowly add 1,2-dibromoethane (9.4 g, 0.05 mol) to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (around 80-90 °C for DMF) and maintain for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol/DMF, to obtain pure this compound as a white solid.

IV. Quantitative Data and Characterization

The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic data.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₈H₁₂N₂O₆[1] |

| Molecular Weight | 352.3 g/mol [1] |

| Melting Point | Specific to the purified product, typically sharp |

| ¹H NMR | Signals corresponding to the phthalimide aromatic protons and the ethylene bridge protons |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the ethylene bridge carbons |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O (imide), C-N, and C-O stretching vibrations |

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm identity and purity.

V. Conclusion: A Robust and Verifiable Synthesis

The formation of this compound is a prime example of applying fundamental organic reaction mechanisms to construct molecules with specific structural features. The two-step synthesis, involving the formation of N-hydroxyphthalimide followed by a double O-alkylation, is a robust and reproducible method. The provided experimental protocol, grounded in established synthetic transformations, offers a clear pathway for researchers to obtain this valuable compound. Rigorous characterization using modern analytical techniques is essential to validate the structure and purity of the final product, ensuring its suitability for downstream applications in research and development.

VI. References

-

Kumar, C. S. C., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE, 10(3), e0119440. [Link]

Sources

A Theoretical and Computational Modeling Blueprint for N,N'-(Ethylenedioxy)di-phthalimide: A Frontier Molecule in Drug Discovery

Foreword: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, the phthalimide scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory to anticancer and immunomodulatory effects.[1] This guide ventures into the theoretical and computational exploration of a lesser-known derivative: N,N'-(Ethylenedioxy)di-phthalimide . While specific experimental data on this molecule is not abundant in publicly accessible literature, its unique structural features—a flexible ethylenedioxy linker connecting two phthalimide moieties—present a compelling case for its investigation as a potential bivalent ligand or a molecule with unique conformational properties.

This document serves as a comprehensive technical guide and a strategic blueprint for researchers, scientists, and drug development professionals. It outlines a systematic approach to synthesize, characterize, and, most importantly, computationally model this compound. By leveraging established theoretical frameworks and computational methodologies, we can predict its physicochemical properties, potential biological targets, and dynamic behavior, thereby paving the way for its targeted experimental validation and potential therapeutic application.

Synthesis and Structural Elucidation: The Foundation of In Silico Modeling

Proposed Synthetic Protocol

A probable and efficient method involves the reaction of potassium phthalimide with 1,2-dibromoethane in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

Step-by-Step Methodology:

-

Preparation of Potassium Phthalimide: To a solution of phthalimide in anhydrous DMF, add one equivalent of potassium carbonate (K2CO3). Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the potassium salt of phthalimide.

-

Nucleophilic Substitution: To the suspension of potassium phthalimide, add 0.5 equivalents of 1,2-dibromoethane. The stoichiometry is critical to favor the formation of the desired this compound over the mono-substituted product.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product. Filter the solid, wash with water and a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts. Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of DMF and water, to obtain pure this compound.

Spectroscopic and Structural Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity. This experimental data is the bedrock for building an accurate computational model.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons of the phthalimide rings (multiplet), and a singlet for the four equivalent protons of the ethylenedioxy bridge. |

| ¹³C NMR | Carbonyl carbons of the imide, aromatic carbons, and the carbons of the ethylenedioxy linker. |

| FT-IR | Characteristic symmetric and asymmetric C=O stretching vibrations of the imide group, and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |